((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazole and pyrrole moieties within its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-3-5-16(6-4-15)23-9-1-2-10-23)25-17-7-8-18(25)12-19(11-17)24-14-21-13-22-24/h1-6,9-10,13-14,17-19H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMWECDHIYNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the triazole ring: This is often done via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.
Attachment of the pyrrole moiety: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The triazole and pyrrole rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole and pyrrole rings can engage in hydrogen bonding and π-π interactions, which may allow the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the pyrrole moiety, which may result in different biological activity.
(4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the azabicyclo[3.2.1]octane core, which may affect its chemical reactivity and stability.
Uniqueness: : The combination of the triazole, pyrrole, and azabicyclo[3.2.1]octane moieties in ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone makes it unique. This structural complexity can lead to diverse chemical reactivity and potential for various applications in scientific research and industry.
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone , often referred to as a triazole derivative, has garnered significant attention in the pharmaceutical field due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bicyclic core with a triazole moiety and a pyrrole-substituted phenyl group, which is crucial for its biological interactions. The stereochemistry at the bicyclic center contributes to its binding affinity and selectivity towards specific biological targets.
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
Recent studies have highlighted the compound's role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties. By inhibiting NAAA, this compound can enhance the levels of PEA, thereby prolonging its analgesic and anti-inflammatory effects.
Key Findings:
- IC50 Values: The compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM) .
- Mechanism: The inhibition occurs via a non-covalent mechanism, which is favorable for therapeutic applications as it reduces the risk of off-target effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Modifications to the triazole and bicyclic structures have been systematically studied to enhance potency and selectivity.
Table 1: SAR Analysis of Triazole Derivatives
| Compound | Structural Modification | IC50 (μM) | Comments |
|---|---|---|---|
| Compound 1 | Para-methyl substitution on phenyl | 0.655 | Increased potency compared to unsubstituted |
| Compound 2 | Ethoxy group on bicyclic core | 0.042 | Significant increase in NAAA inhibition |
| Compound 3 | Different triazole derivatives | Varies | Structural diversity impacts activity |
Therapeutic Potential
The therapeutic implications of this compound are broad, particularly in managing inflammatory conditions and pain syndromes. Its ability to modulate endocannabinoid levels positions it as a candidate for further clinical exploration.
Case Studies
-
Chronic Pain Management:
A study investigated the efficacy of this compound in models of chronic pain, demonstrating significant analgesic effects comparable to established pain relievers . -
Inflammatory Disorders:
In vivo studies showed that administration of the compound led to reduced inflammation markers in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases .
Q & A
Q. How can stability studies guide formulation development?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light; monitor degradation via LC-MS .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to aqueous formulations if oxidation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
